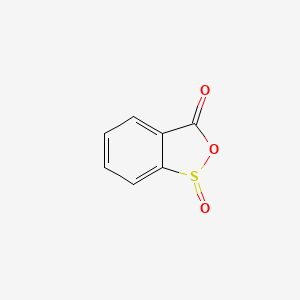
2,1lambda~4~-Benzoxathiole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1lambda~4~-Benzoxathiole-1,3-dione is a chemical compound with a unique structure that includes a benzene ring fused to a thiolactone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,1lambda~4~-Benzoxathiole-1,3-dione typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine . This reaction yields the desired compound along with by-products such as sulfur dioxide and hydrochloric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,1lambda~4~-Benzoxathiole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzoxathioles.
Aplicaciones Científicas De Investigación
2,1lambda~4~-Benzoxathiole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,1lambda~4~-Benzoxathiole-1,3-dione involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic centers on the molecule. This can lead to the formation of new bonds and the modification of the compound’s structure .
Comparación Con Compuestos Similares
2,1,3-Benzothiadiazole: This compound has a similar structure but includes a nitrogen atom in place of the oxygen atom in 2,1lambda~4~-Benzoxathiole-1,3-dione.
Benzoxazole: Another similar compound, but with an oxygen atom in the ring structure instead of sulfur.
Uniqueness: this compound is unique due to its specific combination of a benzene ring fused to a thiolactone, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
91837-36-4 |
|---|---|
Fórmula molecular |
C7H4O3S |
Peso molecular |
168.17 g/mol |
Nombre IUPAC |
1-oxo-2,1λ4-benzoxathiol-3-one |
InChI |
InChI=1S/C7H4O3S/c8-7-5-3-1-2-4-6(5)11(9)10-7/h1-4H |
Clave InChI |
ZKWLBCVFJMSPKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OS2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)

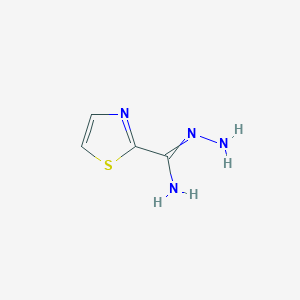
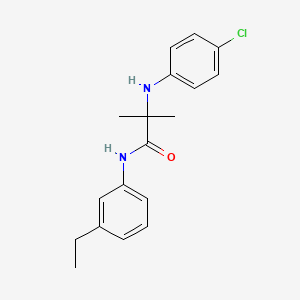
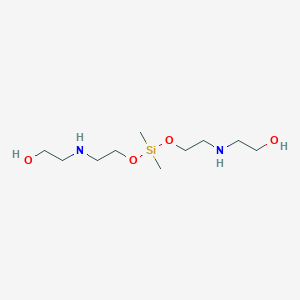
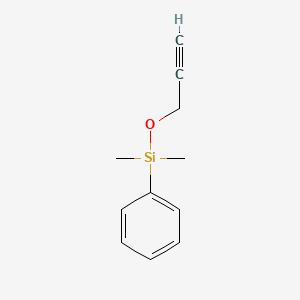
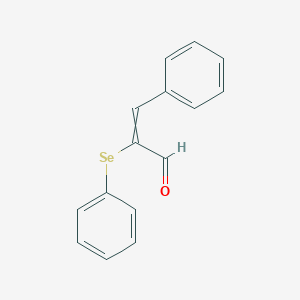
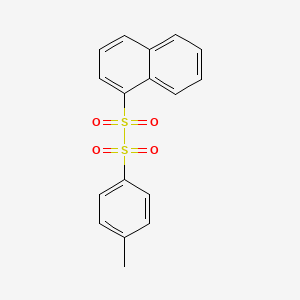
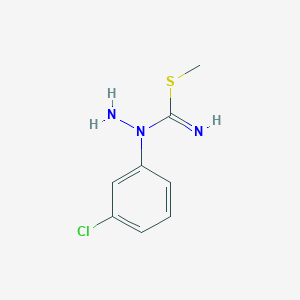
phosphanium iodide](/img/structure/B14372843.png)
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
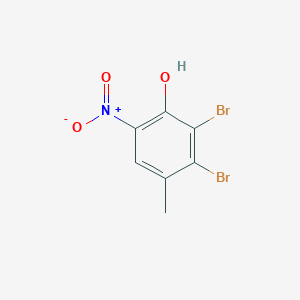
![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)
